meso-Hydrobenzoin

概要

説明

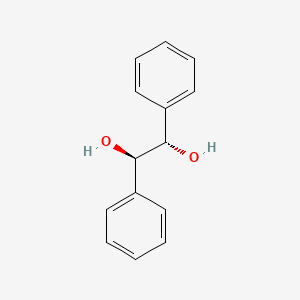

meso-Hydrobenzoin , also known as meso-Stilbene glycol , is a compound with the chemical formula C₁₄H₁₄O₂ . It falls under the category of 1,2-diphenyl-1,2-ethanediol . The term “meso” indicates that it possesses a plane of symmetry , resulting in an achiral molecule. This compound is of interest due to its stereochemistry and applications in organic synthesis .

Synthesis Analysis

The synthesis of meso-Hydrobenzoin typically involves the reduction of benzil , a diketone, using a reducing agent such as sodium borohydride (NaBH₄) . The reaction proceeds stereospecifically, leading to the formation of meso-Hydrobenzoin. The mechanism involves the addition of hydride ions to the carbonyl groups of benzil, followed by protonation to yield the hydrobenzoin product .

Molecular Structure Analysis

The molecular structure of meso-Hydrobenzoin consists of two phenyl rings connected by a central ethylene bridge. The compound exhibits a meso configuration , meaning it has an internal plane of symmetry. This symmetry results in the absence of optical activity, as the enantiomers cancel each other out .

科学的研究の応用

Aerobic Oxidative Cleavage to Benzaldehyde

meso-Hydrobenzoin: is used in the aerobic oxidative cleavage process to produce benzaldehyde , employing a heterogeneous earth-abundant metal oxide catalyst . This reaction is significant in green chemistry education, illustrating principles like atom economy and E-factor in a laboratory setting. The process is efficient, uses oxygen as the oxidant, and generates water as the only byproduct, making it an environmentally friendly alternative to traditional methods .

Electrochemical Coupling

In electrochemical studies, meso-Hydrobenzoin serves as a substrate for the electrochemical coupling of benzaldehyde . This application is crucial for understanding the stability of the ketyl radical, which is a key intermediate in the reduction of benzaldehyde. The main products of this reaction, benzyl alcohol and hydrobenzoin, are identified using techniques like gas chromatography and nuclear magnetic resonance (NMR) .

Synthesis of trans-Methyl meso-Hydrobenzoin Phosphite

meso-Hydrobenzoin: is utilized in synthesizing trans-methyl meso-hydrobenzoin phosphite . This compound is of interest due to its potential applications in organic synthesis, where it can be used as a reagent or intermediate in various chemical transformations .

Desymmetrization Using Chiral Phosphine Catalyst

The desymmetrization of meso-Hydrobenzoin using a chiral phosphine catalyst has been reported, which is a method of producing enantiomerically enriched compounds . This application is particularly relevant in the field of asymmetric synthesis, where the creation of chiral molecules is essential for the development of pharmaceuticals and other biologically active compounds .

Biocatalytic Reduction of Benzils

meso-Hydrobenzoin: is a product of the biocatalytic reduction of benzils . This method is a straightforward approach to preparing enantiopure benzoins and hydrobenzoins, which are precursors to various pharmaceuticals and serve as chiral ligands and auxiliaries in stereoselective organic synthesis .

Green Chemistry Education

Lastly, meso-Hydrobenzoin plays a role in green chemistry education . It is used to demonstrate sustainable and environmentally friendly practices in the laboratory, teaching students about the importance of using renewable resources and minimizing waste in chemical processes .

作用機序

Target of Action

Meso-Hydrobenzoin, also known as meso-1,2-Diphenyl-1,2-ethanediol , is a chemical compound with the molecular formula C14H14O2 . .

Mode of Action

It is known that meso-hydrobenzoin can be synthesized from benzaldehyde through a multistep synthesis process . The first step involves the conversion of benzaldehyde to benzoin using thiamin as a catalyst . The second step involves the oxidation of benzoin to benzil . An alternative third step involves the reduction of benzil to dihydrobenzoin with a reducing agent, sodium borohydride .

Biochemical Pathways

It is known that meso-hydrobenzoin can be synthesized from benzaldehyde through a multistep synthesis process . This process involves several biochemical reactions, including condensation, oxidation, and reduction .

Pharmacokinetics

It is known that meso-hydrobenzoin is a solid compound with a molecular weight of 214.26 , which may influence its absorption and distribution in the body.

Result of Action

It is known that meso-hydrobenzoin can be synthesized from benzaldehyde through a multistep synthesis process . This process involves several biochemical reactions, including condensation, oxidation, and reduction , which may have various molecular and cellular effects.

Action Environment

It is known that meso-hydrobenzoin is a solid compound , which may influence its stability in different environmental conditions.

特性

IUPAC Name |

(1R,2S)-1,2-diphenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPDTPWNFBQHEB-OKILXGFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021446 | |

| Record name | erythro-1,2-Diphenylethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | meso-Hydrobenzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000021 [mmHg] | |

| Record name | meso-Hydrobenzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

meso-Hydrobenzoin | |

CAS RN |

579-43-1 | |

| Record name | rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrobenzoin, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-1,2-Diphenylethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROBENZOIN, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO9A49A84I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of meso-Hydrobenzoin?

A1: meso-Hydrobenzoin has the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol.

Q2: What spectroscopic data is available for meso-Hydrobenzoin?

A2: meso-Hydrobenzoin's structure can be elucidated using techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), UV-Vis spectroscopy, and Gas Chromatography-Mass Spectrometry (GCMS). []

Q3: How is meso-Hydrobenzoin utilized in asymmetric synthesis?

A4: meso-Hydrobenzoin serves as a valuable starting material for synthesizing enantiomerically pure compounds. One approach involves using chiral lactols for selective acetal formation with meso-Hydrobenzoin, leading to the production of enantiopure (S)-Benzoin. []

Q4: Can meso-Hydrobenzoin be used as a chiral auxiliary?

A5: Yes, acrylic ester derivatives containing meso-Hydrobenzoin-derived chiral auxiliaries have been successfully employed in 1,3-dipolar cycloadditions with azomethine ylides. This reaction yields highly substituted pyrrolidines with high enantiomeric excess (ee). [, ]

Q5: How does meso-Hydrobenzoin react in oxidative cleavage reactions?

A6: meso-Hydrobenzoin undergoes oxidative cleavage to yield benzaldehyde. This reaction is highly selective, producing benzaldehyde exclusively, with water as the only byproduct. Notably, heterogeneous catalysts, such as earth-abundant metal oxides, have been successfully employed for this transformation. []

Q6: Can you elaborate on the use of meso-Hydrobenzoin in studying C-C bond cleavage?

A7: meso-Hydrobenzoin acts as a simplified model for sugar-derived polyalcohols, aiding in the investigation of selective C-C bond cleavage. Researchers have explored the use of vanadium active sites anchored on mesoporous silica for this purpose. []

Q7: Has meso-Hydrobenzoin been used in electrochemical reactions?

A8: Yes, meso-Hydrobenzoin dibenzoate, alongside threo-2-benzoyloxy-1,2-diphenylethanol, has been synthesized through the anodic reaction of benzoic acid in acetonitrile with trans- and cis-stilbenes. This electrochemical process utilizes platinum electrodes and provides insights into the stereochemistry of the reaction. []

Q8: Have any computational studies been conducted on meso-Hydrobenzoin?

A8: While the provided abstracts do not explicitly mention computational studies, techniques like molecular modeling and simulations could be employed to study its conformational preferences, interactions with catalysts, and reaction mechanisms.

Q9: How does the structure of meso-Hydrobenzoin contribute to its reactivity?

A10: The presence of two hydroxyl groups on adjacent carbon atoms (vicinal diol) significantly influences meso-Hydrobenzoin's reactivity. These hydroxyl groups can participate in various reactions, such as acetal formation, esterification, and oxidation. Additionally, the two phenyl groups introduce steric hindrance, influencing the stereochemical outcome of reactions. [, , ]

Q10: Are there specific formulation strategies to enhance the stability of meso-Hydrobenzoin?

A10: While specific formulation strategies are not discussed in the provided abstracts, general approaches like controlling storage temperature, using appropriate packaging materials, and avoiding contact with oxidizing agents could be considered.

Q11: What is known about the solubility of meso-Hydrobenzoin in different solvents?

A12: The solubility of meso-Hydrobenzoin can vary depending on the solvent polarity. Research on the aerobic C-C bond cleavage of meso-Hydrobenzoin highlighted the importance of solvent choice, with weakly polar solvents like toluene and ethyl acetate proving to be suitable for the reaction. []

Q12: What are some essential tools and resources for research involving meso-Hydrobenzoin?

A13: Essential tools include standard organic synthesis equipment, spectroscopic techniques like NMR and IR, and chromatographic methods for purification and analysis. Access to crystallographic techniques is also beneficial for studying crystal structures and packing motifs. [, ]

Q13: What are some historical milestones in the research of meso-Hydrobenzoin?

A14: Early studies focused on understanding its crystal structure, absolute configuration, and dipole moment. [, ] Later research explored its utility in asymmetric synthesis, particularly as a starting material for chiral building blocks and as a chiral auxiliary. [, , ] The emergence of new catalytic methods, such as those using chiral phosphines and heterogeneous catalysts, further expanded its applications in organic synthesis. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethoxy-3-[[2-oxolanylmethyl-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1201168.png)

![N-(1,3-benzodioxol-5-yl)-3-[(2-methyl-1-oxopropyl)amino]benzamide](/img/structure/B1201170.png)

![2-amino-N'-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide](/img/structure/B1201177.png)

![N-[3,5-dimethyl-1-(1-oxopropyl)-4-pyrazolyl]propanamide](/img/structure/B1201178.png)

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid](/img/structure/B1201189.png)

![(2R)-N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2-amino-4-methylpentanamide](/img/structure/B1201190.png)